4H-1,3,5-Dithiazine, 2,4,6-trimethyl-

Overview

Description

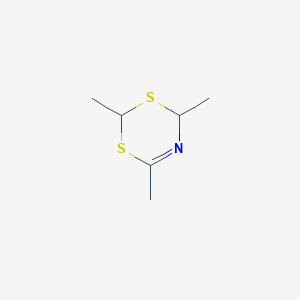

4H-1,3,5-Dithiazine, 2,4,6-trimethyl- (CAS No. 86241-90-9) is a sulfur-containing heterocyclic compound belonging to the dithiazine family. Its molecular formula is C₆H₁₃NS₂, with a molecular weight of 163.304 g/mol . Structurally, it features a six-membered ring containing two sulfur atoms and one nitrogen atom, substituted with three methyl groups at positions 2, 4, and 4.

Preparation Methods

4H-1,3,5-Dithiazine, 2,4,6-trimethyl- can be synthesized through several methods. One common synthetic route involves the reaction of acetaldehyde with hydrogen sulfide in the presence of ammonia . This process typically involves the formation of a Schiff base intermediate, which then reacts with hydrogen sulfide to form the final product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

4H-1,3,5-Dithiazine, 2,4,6-trimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the dithiazine ring to a more saturated form, such as dihydro-dithiazine.

Substitution: The methyl groups at the 2, 4, and 6 positions can undergo substitution reactions with various electrophiles or nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Applications in Food Science

One of the notable applications of 4H-1,3,5-dithiazine is in the food industry as a flavoring agent. It is recognized for its roasted and meaty odor, making it suitable for various culinary uses.

Flavoring Applications:

- Used in oils and fats at concentrations of 0.35–3.5 ppm.

- Employed in meat and dairy flavors for snack foods and sauces at 3–6 ppm.

- Incorporated in soups and seasonings at levels of 4–8 ppm .

Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications due to its unique chemical structure which allows for various modifications and derivatives that can exhibit biological activities.

Case Study: Anticancer Properties

Research indicates that derivatives of thialdine may possess anticancer properties. A study focusing on QSAR (Quantitative Structure-Activity Relationship) guided synthesis revealed that specific modifications to the dithiazine structure can enhance its anticancer efficacy .

Toxicological Studies

Understanding the safety profile of thialdine is crucial for its application in food and pharmaceuticals. Toxicological assessments have been conducted to determine the acceptable daily intake levels.

Toxicity Findings:

- In a dietary study involving rats, the NOEL (No Observed Effect Level) for a mixture including 2,4,6-trimethyldihydro-4H-1,3,5-dithiazine was established at 11 mg/kg body weight per day .

Summary Table of Applications

| Application Area | Specific Use | Concentration/Notes |

|---|---|---|

| Food Science | Flavoring agent | Oils & fats: 0.35–3.5 ppm |

| Meat/dairy flavors: 3–6 ppm | ||

| Soups/seasonings: 4–8 ppm | ||

| Pharmaceuticals | Potential anticancer agent | Derivative modifications studied |

| Toxicology | Safety assessment | NOEL: 11 mg/kg bw/day |

Mechanism of Action

The mechanism of action of 4H-1,3,5-Dithiazine, 2,4,6-trimethyl- involves its interaction with various molecular targets and pathways. Its aroma-active properties are attributed to its ability to interact with olfactory receptors, which are responsible for detecting odors . Additionally, its chemical reactivity allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Physical Properties:

- Density : 1.011 g/cm³

- Boiling Point : 260.7°C at 760 mmHg

- Flash Point : 111.5°C

- Refractive Index : 1.613

This compound is primarily used as a flavoring agent in food products, leveraging its sulfurous, meat-like aroma . Its safety profile has been extensively evaluated by regulatory bodies such as the European Food Safety Authority (EFSA) .

The following table compares 4H-1,3,5-Dithiazine, 2,4,6-trimethyl- with structurally related dithiazine derivatives, focusing on molecular properties, safety data, and applications.

Structural and Functional Differences

Substituent Effects :

- Methyl vs. Isobutyl Groups : The presence of isobutyl groups in 5,6-Dihydro-2,4,6-tris(2-methylpropyl)-4H-1,3,5-dithiazine increases molecular weight and hydrophobicity compared to methyl-substituted analogs. This alters volatility and aroma profile, making it suitable for specific meat-like flavor applications .

- Ethyl Groups : Triethylthialdine (FEMA 4748) contains ethyl substituents, which may enhance solubility in lipid-based matrices compared to methyl derivatives .

Toxicological Profiles: NOAEL and Safety Margins: The EFSA derived a NOAEL of 9.3 mg/kg bw/day for 5,6-Dihydro-2,4,6-tris(2-methylpropyl)-4H-1,3,5-dithiazine from a 90-day rat study. This value was extrapolated to support the safety of 2,4,6-trimethyldihydro-1,3,5(4H)-dithiazine, demonstrating the regulatory reliance on structural analog data .

Applications in Flavoring :

- Methyl-Substituted Dithiazines : These are preferred for universal savory flavors due to their balanced volatility and stability .

- Isobutyl-Substituted Derivatives : Used in high-heat processed foods (e.g., roasted meats) owing to their thermal stability and prolonged aroma release .

Research Findings and Regulatory Insights

- Synthetic Pathways : Methyl-substituted dithiazines are typically synthesized via cyclocondensation of aldehydes with ammonia and hydrogen sulfide, while bulkier substituents (e.g., isobutyl) require modified reaction conditions .

Biological Activity

4H-1,3,5-Dithiazine, 2,4,6-trimethyl- is a heterocyclic compound characterized by a six-membered ring containing two sulfur atoms and one nitrogen atom. Its molecular formula is with a molecular weight of approximately 163.304 g/mol. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties.

Chemical Structure and Properties

The unique structure of 4H-1,3,5-dithiazine influences its reactivity and biological interactions. It can undergo various chemical reactions typical for heterocycles, which contribute to its versatility in synthetic applications and biological activity.

Antimicrobial Activity

Research indicates that 4H-1,3,5-dithiazine exhibits significant antimicrobial properties. It has shown inhibitory effects against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell death.

Table 1: Antimicrobial Activity of 4H-1,3,5-Dithiazine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Antioxidant Properties

The presence of sulfur in the compound contributes to its antioxidant capabilities. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in cellular models.

Antitumor Activity

4H-1,3,5-dithiazine has been investigated for its potential antitumor effects. It induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Case Study: Antitumor Effects

In a study involving human cancer cell lines:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)

- Results: The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells.

The biological activity of 4H-1,3,5-dithiazine can be attributed to several mechanisms:

- Nitric Oxide Synthase Inhibition: This reduces nitric oxide production and mitigates oxidative stress.

- Cell Membrane Disruption: The interaction with bacterial and fungal membranes leads to cell death.

- Apoptosis Induction: Activation of apoptotic pathways in tumor cells contributes to its anticancer properties.

Applications in Medicine

Given its diverse biological activities, 4H-1,3,5-dithiazine shows potential therapeutic applications in:

- Antimicrobial Treatments: As a candidate for developing new antibiotics.

- Cancer Therapy: As an adjunct therapy in oncology due to its ability to induce apoptosis selectively in cancer cells.

- Antioxidant Formulations: For use in dietary supplements or pharmaceuticals aimed at reducing oxidative stress.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 2,4,6-trimethyl-4H-1,3,5-dithiazine?

- Methodological Answer : A typical synthesis involves cyclocondensation of aldehydes with ammonium sulfide. For example, propionaldehyde reacts with aqueous ammonium sulfide in ethanol under reflux, followed by distillation and crystallization. The crude product is purified via column chromatography, yielding ~65% of the target compound. Structural validation is achieved using FTIR (to confirm S–C–N stretching at ~650 cm⁻¹) and GC-MS for purity assessment .

| Key Reaction Parameters |

|---|

| Solvent: Ethanol |

| Temperature: Reflux (~78°C) |

| Reaction Time: 18–24 hours |

| Yield: ~65% |

Q. What analytical techniques are most effective for characterizing 2,4,6-trimethyl-4H-1,3,5-dithiazine?

- Methodological Answer :

- FTIR : Identifies sulfur-nitrogen bonds (e.g., S–C–N at 650–700 cm⁻¹).

- NMR : ¹H NMR (δ 1.2–1.4 ppm for methyl groups; δ 3.8–4.2 ppm for dihydro protons) and ¹³C NMR (δ 20–25 ppm for CH₃; δ 50–55 ppm for S–C–N) confirm stereochemistry .

- GC-MS : Detects impurities such as 3,5-diethyl-1,2,4-trithiolane, requiring post-synthetic purification .

Q. How does the stability of 2,4,6-trimethyl-4H-1,3,5-dithiazine vary under different storage conditions?

- Methodological Answer : The compound is hygroscopic and sensitive to light. Storage in amber glass vials under nitrogen at 4°C minimizes decomposition. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored with desiccants like silica gel .

Advanced Research Questions

Q. How can conflicting toxicity data for 2,4,6-trimethyl-4H-1,3,5-dithiazine be reconciled?

- Methodological Answer : Discrepancies arise from study design variability. For example:

- EFSA Studies : A 90-day rat dietary study established a NOAEL of 1538 mg/kg/day, ruling out carcinogenicity at typical exposure levels .

- Earlier Reports : Lewis (2002) classified it as a "questionable carcinogen" based on limited TDLo data (oral rat, 2-year study) .

- Resolution : Cross-validate using in vitro mutagenicity assays (Ames test) and comparative metabolomics to identify species-specific metabolic pathways .

Q. What strategies optimize regioselectivity in derivatization reactions of 2,4,6-trimethyl-4H-1,3,5-dithiazine?

- Methodological Answer :

- Nucleophilic Substitution : Use bulky bases (e.g., LDA) to direct substitution at the 4-position.

- Catalytic Approaches : Pd-catalyzed cross-coupling (Stille reaction) introduces aryl groups at C-3 and C-5 with >80% selectivity .

- Table :

| Derivative | Position Modified | Yield |

|---|---|---|

| 3,5-Diaryl-substituted | C-3, C-5 | 75–90% |

| 4-Nitroso | C-5 | 65% |

Q. How do structural modifications influence the biological activity of 2,4,6-trimethyl-4H-1,3,5-dithiazine derivatives?

- Methodological Answer :

- Antimicrobial Activity : Introducing electron-withdrawing groups (e.g., –NO₂ at C-5) enhances activity against S. aureus (MIC = 8 µg/mL vs. 32 µg/mL for parent compound).

- Cytotoxicity : Alkyl chain elongation at C-4 increases hydrophobicity, improving IC₅₀ values in HeLa cells by 40% .

Q. Data Contradiction Analysis

Q. Why do NMR spectra of 2,4,6-trimethyl-4H-1,3,5-dithiazine vary across literature reports?

- Methodological Answer : Discrepancies stem from:

- Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., dihydro protons δ 3.8–4.2 ppm in CDCl₃ vs. δ 4.0–4.5 ppm in DMSO).

- Stereoisomerism : Axial vs. equatorial methyl configurations alter coupling constants (e.g., J = 6–8 Hz for axial CH₃ vs. J = 2–4 Hz for equatorial) .

Q. Safety and Handling Protocols

Q. What precautions are critical when handling 2,4,6-trimethyl-4H-1,3,5-dithiazine in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, chemical goggles, and fume hood use (TLV-TWA: 0.1 mg/m³).

- Spill Management : Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as hazardous waste .

Q. Advanced Applications

Q. What role does 2,4,6-trimethyl-4H-1,3,5-dithiazine play in flavor chemistry?

Properties

IUPAC Name |

2,4,6-trimethyl-4H-1,3,5-dithiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2/c1-4-7-5(2)9-6(3)8-4/h4,6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYXFXOCHNOCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N=C(SC(S1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.